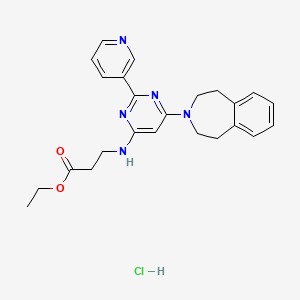
GSK J5 HCl
Descripción general
Descripción
El Clorhidrato de GSK J5 es la forma clorhidrato de GSK J5, que es un isómero inactivo de GSK J4. Es un derivado de éster permeable a las células del control inactivo GSK J2.
Aplicaciones Científicas De Investigación
El Clorhidrato de GSK J5 se utiliza ampliamente en la investigación científica debido a su papel como compuesto de control negativo. Sus aplicaciones incluyen:
Epigenética: Se utiliza para estudiar el papel de las demetilasas de histonas, particularmente KDM6B/JMJD3, en la regulación genética y las modificaciones epigenéticas.
Investigación del Cáncer: Se emplea en estudios que investigan el papel de las demetilasas de histonas en la progresión del cáncer y posibles objetivos terapéuticos.
Inflamación e Inmunología: Se utiliza para explorar la participación de las demetilasas de histonas en las respuestas inflamatorias y la regulación inmunitaria
Mecanismo De Acción
El Clorhidrato de GSK J5 actúa como un control inactivo para GSK J4, que es un potente inhibidor de KDM6B/JMJD3. Mientras que GSK J4 inhibe la desmetilación de la lisina 27 de la histona H3 (H3K27), el Clorhidrato de GSK J5 no exhibe esta actividad inhibitoria. Esto permite a los investigadores diferenciar entre los efectos específicos de la inhibición de KDM6B y los efectos no específicos .
Análisis Bioquímico
Biochemical Properties
GSK J5 HCl plays a crucial role in biochemical reactions as a negative control for GSK J4. It interacts with various enzymes, proteins, and other biomolecules, albeit in a non-functional manner compared to its active isomer. Specifically, this compound is a weak inhibitor of the histone demethylase JMJD3, with an IC50 value greater than 100 μM . This interaction is essential for studies aiming to understand the inhibition mechanism of JMJD3 by GSK J4, as this compound provides a baseline for comparison.
Cellular Effects
This compound has been shown to have minimal effects on cellular processes due to its inactive nature. In various cell types, it does not significantly alter cell signaling pathways, gene expression, or cellular metabolism. This lack of activity makes this compound an ideal control compound in experiments designed to study the effects of GSK J4. For instance, while GSK J4 can induce apoptosis and cell cycle arrest in acute myeloid leukemia cells, this compound does not exhibit these effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through weak binding interactions with biomolecules. It is hydrolyzed to a free base, which is a poor inhibitor of JMJD3. This weak inhibition is crucial for its role as a control compound, allowing researchers to distinguish the specific effects of GSK J4 on JMJD3 activity. This compound does not significantly alter gene expression or enzyme activity, providing a clear contrast to the active isomer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound remain consistent over time due to its stability. It does not degrade rapidly and maintains its inactive properties throughout the duration of experiments. Long-term studies have shown that this compound does not induce significant changes in cellular function, making it a reliable control for extended research periods .
Dosage Effects in Animal Models
In animal models, this compound exhibits minimal effects across various dosages. Unlike GSK J4, which can have dose-dependent effects on cellular processes and disease progression, this compound does not show significant activity even at higher doses. This lack of activity is beneficial for its use as a control, ensuring that any observed effects in experiments are due to the active compound and not the control .
Metabolic Pathways
This compound is involved in metabolic pathways primarily as a non-functional analog of GSK J4. It does not significantly interact with enzymes or cofactors involved in metabolic processes. Studies have shown that this compound does not affect metabolic flux or metabolite levels, further supporting its role as an inactive control in biochemical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed similarly to its active isomer. It is cell-permeable and can diffuse across cellular membranes. Due to its inactive nature, it does not interact significantly with transporters or binding proteins. This property ensures that this compound does not interfere with the localization or accumulation of other compounds in experimental settings .
Subcellular Localization
This compound is localized within cells in a manner similar to GSK J4. It does not possess specific targeting signals or post-translational modifications that direct it to particular compartments or organelles. As a result, this compound is distributed uniformly within the cell, providing a consistent baseline for comparison in studies involving its active counterpart .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Clorhidrato de GSK J5 implica la preparación de su forma de base libre, seguida de la conversión a la sal clorhidrato. La ruta sintética típicamente incluye los siguientes pasos:
Formación del Núcleo de Pirimidina: El núcleo de pirimidina se sintetiza a través de una serie de reacciones de condensación que involucran materiales de partida apropiados.
Introducción del Fragmento de Benzazepina: El fragmento de benzazepina se introduce mediante una reacción de sustitución nucleofílica.
Esterificación: El grupo éster se introduce a través de reacciones de esterificación.
Formación de la Sal Clorhidrato: El paso final involucra la conversión de la base libre a la sal clorhidrato mediante el tratamiento con ácido clorhídrico.
Métodos de Producción Industrial
La producción industrial del Clorhidrato de GSK J5 sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto incluye el uso de reactores automatizados, control preciso de las condiciones de reacción y técnicas de purificación como la cristalización y la cromatografía para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Clorhidrato de GSK J5 experimenta diversas reacciones químicas, que incluyen:
Hidrólisis: El grupo éster puede hidrolizarse para formar el ácido carboxílico correspondiente.
Oxidación: El compuesto puede experimentar reacciones de oxidación, particularmente en el fragmento de benzazepina.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el núcleo de pirimidina.
Reactivos y Condiciones Comunes
Hidrólisis: Se realiza típicamente en condiciones ácidas o básicas utilizando reactivos como ácido clorhídrico o hidróxido de sodio.
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Sustitución: Se utilizan reactivos nucleofílicos como aminas o tioles en condiciones apropiadas.
Productos Principales
Hidrólisis: Produce el ácido carboxílico correspondiente.
Oxidación: Produce derivados oxidados del fragmento de benzazepina.
Sustitución: Resulta en derivados de pirimidina sustituidos.
Comparación Con Compuestos Similares
Compuestos Similares
GSK J4: Un inhibidor activo de KDM6B/JMJD3, utilizado para estudiar los efectos de la inhibición de la demetilasa de histonas.
GSK J2: Otro compuesto de control inactivo, similar al Clorhidrato de GSK J5
Singularidad
El Clorhidrato de GSK J5 es único en su papel como control inactivo, lo que permite a los investigadores validar la especificidad de sus resultados experimentales. A diferencia de GSK J4, que inhibe activamente KDM6B, el Clorhidrato de GSK J5 no interfiere con la desmetilación de histonas, lo que lo convierte en una herramienta esencial para los experimentos de control .
Propiedades
IUPAC Name |
ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2.ClH/c1-2-31-23(30)9-13-26-21-16-22(28-24(27-21)20-8-5-12-25-17-20)29-14-10-18-6-3-4-7-19(18)11-15-29;/h3-8,12,16-17H,2,9-11,13-15H2,1H3,(H,26,27,28);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHQMHJAOKADED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCC4=CC=CC=C4CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



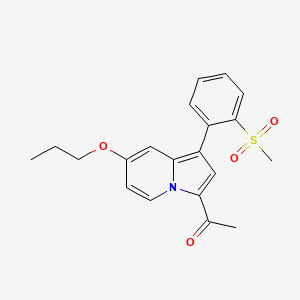
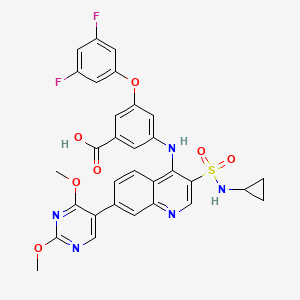
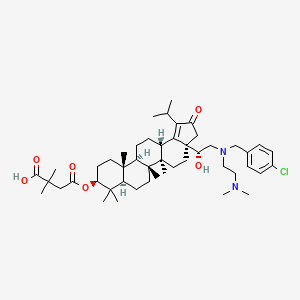
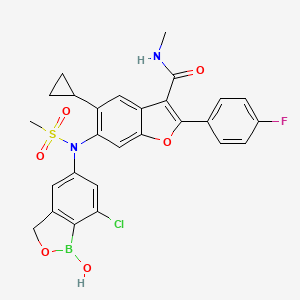
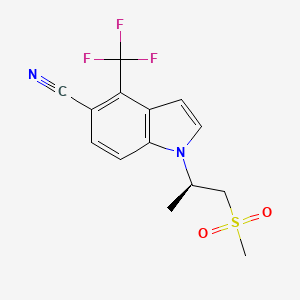

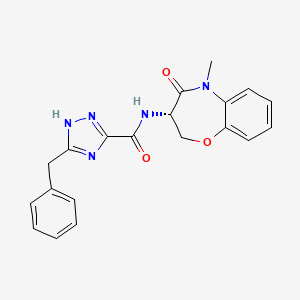
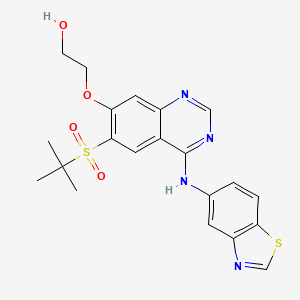
![6-Methoxy-4-(2-{4-[([1,3]oxathiolo[5,4-C]pyridin-6-Ylmethyl)amino]piperidin-1-Yl}ethyl)quinoline-3-Carbonitrile](/img/structure/B607820.png)

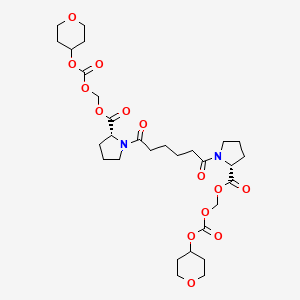
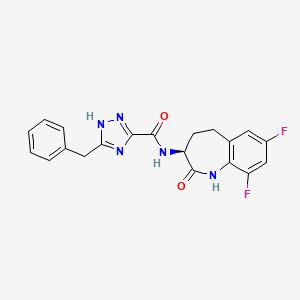
![3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B607826.png)
